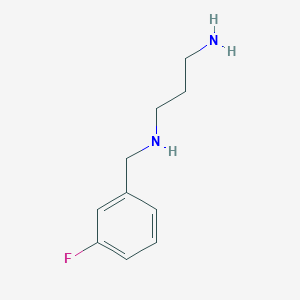

N-(3-fluorobenzyl)propane-1,3-diamine

Descripción

N-(3-Fluorobenzyl)propane-1,3-diamine is an aliphatic diamine derivative featuring a propane-1,3-diamine backbone substituted with a 3-fluorobenzyl group at the terminal amine. The fluorine atom at the meta position of the benzyl ring confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. This compound is synthesized via nucleophilic substitution reactions, typically involving 3-fluorobenzyl halides and propane-1,3-diamine under controlled conditions . Its molecular structure enables diverse applications, including use as a ligand in coordination chemistry and a precursor in pharmaceutical research, particularly due to fluorine’s ability to modulate metabolic stability and binding affinity .

Propiedades

IUPAC Name |

N'-[(3-fluorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASVZHQJTWLVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249702 | |

| Record name | N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953072-23-6 | |

| Record name | N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953072-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[(3-Fluorophenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)propane-1,3-diamine typically involves the reaction of 3-fluorobenzyl chloride with propane-1,3-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(3-fluorobenzyl)propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-fluorobenzyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(3-fluorobenzyl)propane-1,3-diamine serves as a crucial building block in organic synthesis. It can be synthesized through the nucleophilic substitution reaction of 3-fluorobenzyl chloride with propane-1,3-diamine in the presence of bases like sodium hydroxide or potassium carbonate. The reaction typically occurs in organic solvents such as dichloromethane or toluene under elevated temperatures to ensure high yield and purity.

Key Synthetic Routes

| Route | Reagents | Conditions |

|---|---|---|

| Nucleophilic substitution | 3-Fluorobenzyl chloride + Propane-1,3-diamine | Base (NaOH or K2CO3), solvent (Dichloromethane), heat |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution (Functionalization) | Sodium methoxide | Methanol |

Biological Research

In biological studies, N-(3-fluorobenzyl)propane-1,3-diamine has been investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying enzyme kinetics and mechanisms. The fluorobenzyl group enhances binding affinity to molecular targets, influencing their activity.

Biological Applications

- Enzyme Interaction Studies: Used to investigate the modulation of enzyme activity.

- Therapeutic Potential: Explored as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.

Medicinal Chemistry

The compound's structural features position it as a candidate for developing new therapeutic agents. Research has focused on its antiproliferative activity against various cancer cell lines. For instance, derivatives of N-(3-fluorobenzyl)propane-1,3-diamine have shown varying degrees of cytotoxicity against tumor cells .

Case Studies

- Antiproliferative Activity: Studies have demonstrated that modifications of the compound can lead to enhanced activity against specific cancer cell lines, suggesting its role in drug development .

Industrial Applications

N-(3-fluorobenzyl)propane-1,3-diamine is also utilized in the production of specialty chemicals and materials. Its unique properties allow for the synthesis of more complex organic molecules that are essential in various industrial applications.

Comparison with Analogous Compounds

The uniqueness of N-(3-fluorobenzyl)propane-1,3-diamine lies in the positioning of the fluorine atom on the benzyl group. This positioning affects its chemical reactivity and pharmacological profile compared to similar compounds such as N-(4-fluorobenzyl)propane-1,3-diamine and N-(2-fluorobenzyl)propane-1,3-diamine.

Comparison Table

| Compound | Fluorine Position | Notable Properties |

|---|---|---|

| N-(3-Fluorobenzyl)propane-1,3-diamine | 3 | Enhanced binding affinity |

| N-(4-Fluorobenzyl)propane-1,3-diamine | 4 | Different pharmacokinetic profile |

| N-(2-Fluorobenzyl)propane-1,3-diamine | 2 | Varies in reactivity and biological activity |

Mecanismo De Acción

The mechanism of action of N-(3-fluorobenzyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparación Con Compuestos Similares

Table 1: Comparison of Substituent Effects on Benzyl-Substituted Propane-1,3-diamines

| Compound Name | Substituent (Position) | Electronic Effect | Key Properties/Applications | Reference |

|---|---|---|---|---|

| N-(4-Chlorobenzyl)propane-1,3-diamine | Cl (para) | Electron-withdrawing | Enhanced antibacterial activity; ligand in metal complexes | |

| N-(4-Nitrobenzyl)propane-1,3-diamine | NO₂ (para) | Strong electron-withdrawing | Increased polarity; potential in drug development | |

| N-(4-Methoxybenzyl)propane-1,3-diamine | OCH₃ (para) | Electron-donating | Improved aqueous solubility; pharmaceutical formulations | |

| N-(3-Fluorobenzyl)propane-1,3-diamine | F (meta) | Moderate electron-withdrawing | Metabolic stability; neurological research | |

| N-(2-Chlorobenzyl)propane-1,3-diamine | Cl (ortho) | Electron-withdrawing | Altered steric hindrance; catalytic applications |

Key Observations:

- Substituent Position : Meta-substituted fluorine (as in the target compound) offers a balance between electronic effects and steric accessibility compared to para- or ortho-substituted analogues .

- Electron-Withdrawing Groups: Nitro and chloro groups increase polarity but reduce solubility in non-polar environments, whereas fluorine maintains moderate lipophilicity .

- Biological Activity : Chloro derivatives exhibit stronger antibacterial effects, while fluorine enhances metabolic stability, making it favorable for CNS-targeting drugs .

Backbone-Modified Analogues

Modifications to the propane-1,3-diamine backbone also influence properties:

Table 2: Comparison of Backbone-Modified Analogues

| Compound Name | Backbone Modification | Key Differences | Applications | Reference |

|---|---|---|---|---|

| N,N-Dimethyl-N'-(4-fluorobenzyl)propane-1,3-diamine | N,N-Dimethylation | Reduced basicity; enhanced lipophilicity | Catalysis; asymmetric synthesis | |

| N1-(3,4-Dichlorophenyl)propane-1,3-diamine | Phenyl instead of benzyl | Direct aryl substitution; altered receptor binding | NMDA receptor modulation | |

| N-(3-Fluorobenzyl)-3-(imidazol-1-yl)propan-1-amine | Imidazole substitution | Increased hydrogen bonding capacity | Enzyme inhibition |

Key Observations:

- N,N-Dimethylation : Reduces hydrogen-bonding capacity, favoring applications in catalysis over biological systems .

- Aryl vs. Benzyl Substitution : Direct aryl substitution (e.g., dichlorophenyl) enhances receptor specificity but limits synthetic versatility .

Actividad Biológica

N-(3-fluorobenzyl)propane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(3-fluorobenzyl)propane-1,3-diamine features a propyl chain with two amine groups and a fluorobenzyl substituent. The presence of the fluorine atom can influence the compound's lipophilicity and biological interactions, making it a subject of study for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-fluorobenzyl)propane-1,3-diamine exhibit significant antimicrobial properties. For instance, studies on related diamines have shown that they can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of diamine derivatives. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells by affecting cell cycle progression and promoting DNA damage. A notable study demonstrated that a related compound induced cell cycle arrest at the G1 phase and apoptosis in HCT116 cancer cells, showcasing a promising therapeutic avenue .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-fluorobenzyl)propane-1,3-diamine can be significantly influenced by its structural components. The fluorobenzyl group enhances interaction with biological targets due to its hydrophobic nature, while the amine groups contribute to binding affinity through hydrogen bonding and ionic interactions.

Table 1: Summary of Biological Activities of Related Compounds

Case Studies

- Antiparasitic Activity : A study indicated that related compounds demonstrated potent activity against Trypanosoma brucei, suggesting that N-(3-fluorobenzyl)propane-1,3-diamine may also possess similar properties due to structural similarities .

- Anticancer Mechanisms : In vitro studies revealed that certain diamines could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. For example, one compound was shown to increase early and late apoptosis rates significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-fluorobenzyl)propane-1,3-diamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC hydrochloride) under inert conditions. For example, in the preparation of quinoline derivatives, coupling with 1,2-dithiolane-4-carboxylic acid in N-methylpyrrolidone at 90°C for 12 hours yielded 37% product after purification . Optimization includes controlling stoichiometry, solvent polarity, and reaction temperature. Continuous flow reactors (as used for analogous diamines) improve yield by maintaining steady reactant supply and minimizing side reactions .

Q. What purification techniques are most effective for isolating N-(3-fluorobenzyl)propane-1,3-diamine from reaction mixtures?

- Methodological Answer : Distillation and crystallization are standard methods for polyamine purification. For structurally similar diamines, column chromatography (e.g., silica gel with dichloromethane/methanol gradients) effectively removes by-products. Solvent selection (e.g., methanol for crystallization) depends on the compound’s polarity and thermal stability .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via certified waste management services. Acute toxicity and respiratory irritation risks require adherence to OSHA HCS guidelines .

Advanced Research Questions

Q. How does the choice of coupling agents influence the efficiency of amide bond formation in derivatives of N-(3-fluorobenzyl)propane-1,3-diamine?

- Methodological Answer : Carbodiimides like EDC enhance coupling by activating carboxyl groups. In quinoline derivative synthesis, EDC hydrochloride achieved 37% yield in 12 hours at 90°C. Alternative agents (e.g., DCC) may reduce racemization but require rigorous by-product removal. Pre-activation of carboxylic acids with HOBt/DMAP can further improve efficiency .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound, and how can conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., fluorobenzyl protons vs. propane-diamine backbone) .

- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns to rule out impurities .

- Contradiction Resolution : Cross-validate with IR (amine N-H stretches at 3300–3500 cm⁻¹) and X-ray crystallography (if crystals are obtainable) .

Q. How can computational methods predict the coordination behavior of this diamine in metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculates binding energies and orbital interactions. For cadmium(II) complexes, simulations revealed distorted octahedral geometries stabilized by N–H···O and C–H···I hydrogen bonds. Molecular dynamics models assess solvent effects on ligand flexibility .

Q. What strategies resolve racemic mixtures or stereoisomers in derivatives of this compound?

- Methodological Answer : Chiral HPLC with amylose-based columns separates enantiomers. For click chemistry-derived triazoles (e.g., estradiol-linked diamines), Cu(I)-catalyzed azide-alkyne cycloaddition ensures regioselectivity. Deprotection with HCl retains stereochemical integrity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar diamines?

- Methodological Answer : Compare assay conditions (e.g., cell lines, concentration ranges). For example, N-(3-aminopropyl)-N’-methylpropane-1,3-diamine showed varying cytotoxicity due to differences in protonation states (pH-dependent studies recommended). Use meta-analysis tools to normalize data across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.